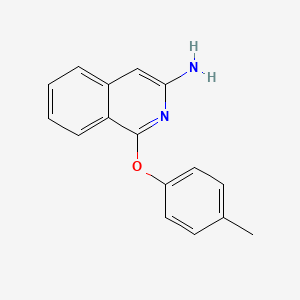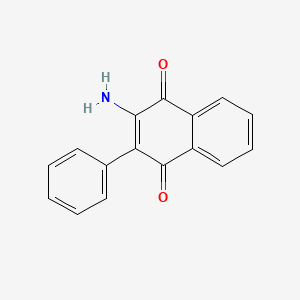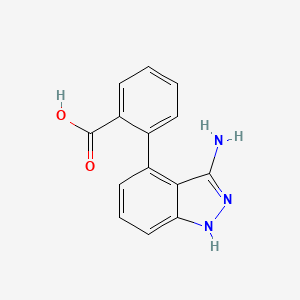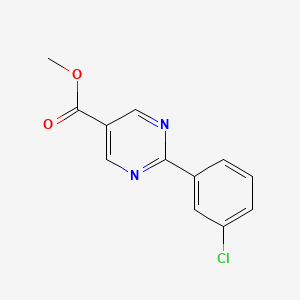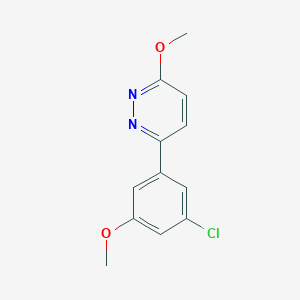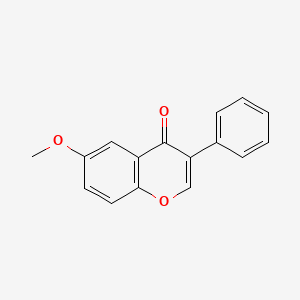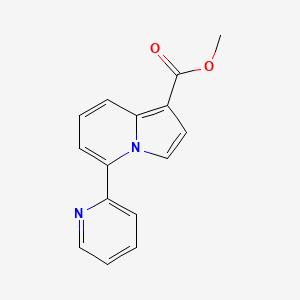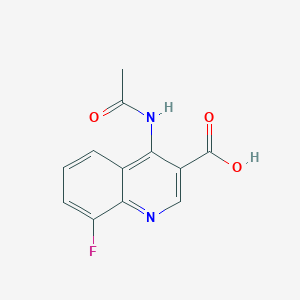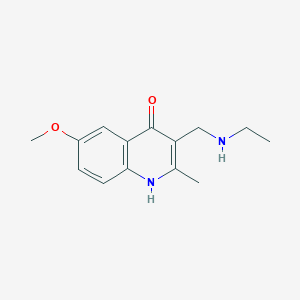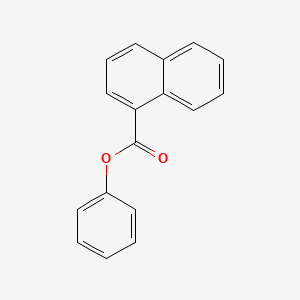
Phenyl naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl naphthalene-1-carboxylate is an organic compound characterized by a phenyl group attached to a naphthalene ring via a carboxylate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenyl naphthalene-1-carboxylate typically involves esterification reactions. One common method is the reaction of naphthalene-1-carboxylic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Naphthalene-1,4-dicarboxylic acid.
Reduction: Phenyl naphthalene-1-carbinol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Phenyl naphthalene-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of phenyl naphthalene-1-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The aromatic rings allow for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Phenyl naphthalene-1-carboxylate can be compared with other similar compounds such as:
Naphthalene-1-carboxylic acid: Lacks the phenyl group, resulting in different reactivity and applications.
Phenyl benzoate: Similar ester linkage but with a simpler aromatic system.
Phenyl anthracene-1-carboxylate: Contains an anthracene ring, leading to different electronic properties.
Uniqueness: this compound’s combination of a phenyl group and a naphthalene ring provides unique electronic and steric properties, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
36773-67-8 |
|---|---|
Formule moléculaire |
C17H12O2 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
phenyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C17H12O2/c18-17(19-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
Clé InChI |
IGJYWORNVRWOKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



